molecular formula C10H11N B1354872 Spiro[cyclopropane-1,3'-indoline] CAS No. 174-66-3

Spiro[cyclopropane-1,3'-indoline]

Cat. No. B1354872
CAS RN: 174-66-3
M. Wt: 145.2 g/mol
InChI Key: HVUXNJRKIXTEJG-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indoline] is a type of spirocyclic compound. Spirocyclic compounds are inherently highly 3-dimensional structures, defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . They have been gaining attention in drug discovery due to their unique chemical and biological properties .


Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[cyclopropane-1,3’-indoline] has been a significant objective in organic and medicinal chemistry . A concise synthesis of spiro-cyclopropane compounds from indole derivatives and sulfur ylides has been developed via a dearomatization strategy . Moreover, the spiro-cyclopropane compounds could be conveniently transformed to rearomatized indole derivatives in the presence of acids .


Molecular Structure Analysis

Spiro[cyclopropane-1,3’-indoline] is a spirocyclic compound, which means it consists of two or more rings of atoms in the molecule that share a single atom . The shared atom is called the spiroatom, usually a quaternary carbon. The molecular structure of spirocyclic compounds is inherently three-dimensional, which allows them to project functionalities in all three dimensions .


Chemical Reactions Analysis

Spiro[cyclopropane-1,3’-indoline] and similar compounds have been the subject of various chemical reactions. For instance, a reaction path involving 3-bromooxindoles as nucleophiles in an enantioselective Mannich reaction has been reported . In another example, the photochemical deracemization of spiro[cyclopropane-1,3’-indolin]-2’-ones was studied .

Scientific Research Applications

Anticancer Activity

Spiro[cyclopropane-1,3’-indoline] derivatives have shown promise as potential anticancer agents. Researchers have investigated their bioactivity against cancer cells, aiming to develop novel therapeutic candidates. The inherent three-dimensional (3D) nature of these compounds makes them attractive targets for drug discovery projects .

Antimicrobial Properties

These spiroindole derivatives also exhibit antimicrobial activity. Their rigid spirocyclic structure allows them to interact effectively with 3D proteins, making them valuable in combating microbial infections .

Antidiabetic Potential

Studies have explored the use of spiro[cyclopropane-1,3’-indoline] scaffolds in developing antidiabetic agents. Their unique structural features contribute to their bioactivity and potential therapeutic applications .

Anticonvulsant Effects

Researchers have investigated the role of spiroindole derivatives in managing epilepsy and other neurological disorders. Their pharmacological properties make them interesting candidates for anticonvulsant drugs .

Local Anesthetics

The spirocyclic nature of these compounds has led to their exploration as potential local anesthetics. Understanding their interactions with ion channels and receptors is crucial for optimizing their anesthetic properties .

Antiviral Activity

Spiroindole derivatives have demonstrated antiviral effects. Researchers have studied their potential against various viruses, including their mode of action and interactions with viral proteins .

Mechanism of Action

Target of Action

Spiro[cyclopropane-1,3’-indoline] is a class of spirocyclic compounds that are present in a wide range of pharmaceuticals and biologically important natural alkaloids . These compounds possess versatile reactivity, enabling them to act as precursors for other privileged heterocycles . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

It is known that these compounds interact with their targets in a way that results in changes at the molecular level . For instance, some spiroindolines and spiroindoles show microtubule assembly inhibition .

Biochemical Pathways

Spiro[cyclopropane-1,3’-indoline] affects various biochemical pathways. For example, some spiroindolines and spiroindoles dampen the operation of muscarinic serotonin receptors . .

Result of Action

The molecular and cellular effects of Spiro[cyclopropane-1,3’-indoline]'s action are diverse, given its wide range of potential targets. For example, some spiroindolines and spiroindoles have shown antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Action Environment

The action, efficacy, and stability of Spiro[cyclopropane-1,3’-indoline] can be influenced by various environmental factors. For instance, an “on-water” [4 + 2] annulation reaction has been developed for the synthesis of spiro(indoline-2,3’-hydropyridazine) scaffolds . Compared with the reaction in organic solvents, the use of water as the sole solvent remarkably improves the reaction efficiency as well as chemoselectivity .

Future Directions

Spirocyclic structures like Spiro[cyclopropane-1,3’-indoline] have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-4-9-8(3-1)10(5-6-10)7-11-9/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUXNJRKIXTEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564257
Record name 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopropane-1,3'-indoline]

CAS RN

174-66-3
Record name 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are cyclobutane photodimers and why are they significant in the context of spiro[cyclopropane-1,3'-indoline] compounds?

A1: Cyclobutane pyrimidine dimers are lesions formed in DNA due to exposure to ultraviolet (UV) light. This type of DNA damage can lead to mutations and potentially cancer. Spiro[cyclopropane-1,3'-indoline] compounds, when linked to pyrimidines like 1,3-dimethyluracil, can form unique cyclobutane photodimers upon UV irradiation. Studying the structures of these photodimers provides valuable information about the photochemical behavior of these compounds and their potential applications.

Q2: What structural information about spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers is revealed through the research?

A: The research primarily focuses on elucidating the three-dimensional structures of two distinct spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers. [, ] These structures were determined using X-ray crystallography, a technique that reveals the precise arrangement of atoms within a molecule. While specific molecular formulas, weights, and spectroscopic data aren't provided in the abstracts, the research highlights the structural diversity possible in these photodimers. [, ] Understanding these structural nuances is crucial for exploring potential applications of these compounds, for example, in the development of photo-switchable molecules or as probes to study DNA damage and repair.

Q3: How could further research expand upon the existing knowledge of these spiro[cyclopropane-1,3'-indoline] photodimers?

A3: Future research could explore the stability and reactivity of these photodimers under various conditions, including different solvents, temperatures, and pH levels. Investigating their photochemical properties, such as their absorption and emission spectra, quantum yields, and potential for photoreversibility, would provide further insights into their potential applications. Additionally, studying the interactions of these photodimers with biological systems, such as DNA or proteins, could open avenues for their use in chemical biology or medicinal chemistry.

  1. Structures of Two Spiro(cyclopropane‐1,3′‐indoline)‐cis,syn‐1,3‐ dimethyluracil Cyclobutane Photodimers.
  2. Structures of two spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers.

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